molecular formula C35H43ClN2O8 B10837288 Cryptophycin 39

Cryptophycin 39

Cat. No.: B10837288
M. Wt: 655.2 g/mol
InChI Key: PSNOPSMXOBPNNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cryptophycin 39 is a member of the cryptophycin family, which are 16-membered macrocyclic depsipeptides first isolated from cyanobacteria of the genus Nostoc . These compounds are recognized as exceptionally potent cytotoxins and have been the focus of extensive research for their antiproliferative properties . As a research tool, this compound serves as a valuable intermediate and analog for structure-activity relationship (SAR) studies, aiding in the exploration of this potent chemical class . The primary mechanism of action of cryptophycins is the inhibition of microtubule assembly. They function as potent tubulin polymerization inhibitors, binding at the peptide site of the vinca domain on β-tubulin . This binding leads to the depolymerization of microtubules, causing cell cycle arrest in the G2/M phase and ultimately inducing apoptosis in cancer cells . Cryptophycins are notably effective against multidrug-resistant (MDR) cancer cells, as they are poor substrates for P-glycoprotein (P-gp)-mediated transport . The unique structural features and potent bioactivity of this compound make it a compelling candidate for investigating new targeted cancer therapies, including its potential use as a payload in antibody-drug conjugates (ADCs) and other tumor-targeting modalities . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

10-[(3-chloro-4-methoxyphenyl)methyl]-6-methyl-3-(2-methylpropyl)-16-[1-(3-phenyloxiran-2-yl)ethyl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H43ClN2O8/c1-20(2)16-29-35(42)44-27(22(4)31-32(46-31)24-10-7-6-8-11-24)12-9-13-30(39)38-26(33(40)37-19-21(3)34(41)45-29)18-23-14-15-28(43-5)25(36)17-23/h6-11,13-15,17,20-22,26-27,29,31-32H,12,16,18-19H2,1-5H3,(H,37,40)(H,38,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSNOPSMXOBPNNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(=O)C(NC(=O)C=CCC(OC(=O)C(OC1=O)CC(C)C)C(C)C2C(O2)C3=CC=CC=C3)CC4=CC(=C(C=C4)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H43ClN2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

655.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Asymmetric Shi Epoxidation

  • Substrate : trans-styryl acetic acid.

  • Conditions :

    • Oxaziridinium catalyst (Shi catalyst) in a CH₃CN/H₂O solvent system.

    • Reaction at 0°C for 48 hours.

  • Outcome : Epoxidation yields a cis-epoxide with 82% enantiomeric excess (ee) .

Lactonization and Methylation

  • Lactonization :

    • Epoxide intermediate treated with LDA (lithium diisopropylamide) and DMPU (1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) in THF at -78°C.

    • Quenching with acetic acid generates a tetrahydrofuran-2-one lactone.

  • Methylation :

    • Lactone 5 (4.60 mmol) reacts with methyl iodide (MeI) in THF at -78°C overnight.

    • Purification via flash chromatography (hexane/EtOAc 3:2) yields (3R,4R,5S)-4-hydroxy-3-methyl-5-phenyl-tetrahydrofuran-2-one (6 ) in 70–74% yield .

Key Data for Unit A Synthesis

StepReagents/ConditionsYield (%)Enantiomeric Excess (%)
EpoxidationShi catalyst, CH₃CN/H₂O, 0°C8582
LactonizationLDA, DMPU, THF, -78°C78
MethylationMeI, THF, -78°C74

Assembly of the Cryptophycin Backbone

Cryptophycin 39’s macrocyclic structure requires coupling Unit A with Units B (D-phenyllactic acid), C (L-leucine), and D (chlorinated benzyl alcohol).

Yamaguchi Esterification

  • Unit A–B Coupling :

    • Unit A (6 ) reacts with Unit B (D-phenyllactic acid) using 2,4,6-trichlorobenzoyl chloride and triethylamine.

    • Yield : 85% for intermediate 17 .

Depsipeptide Formation

  • Unit C–D Integration :

    • L-Leucine (Unit C) and 3-chloro-4-methoxybenzyl alcohol (Unit D) undergo EDCI-mediated coupling.

    • Reaction Time : 12 hours at 25°C.

Macrocyclization Strategies

Macrocyclization is critical for bioactivity and achieved via chemoenzymatic methods or solution-phase coupling .

Chemoenzymatic Macrocyclization

  • Enzyme : Cryptophycin thioesterase (CrpTE).

  • Conditions :

    • seco-Cryptophycin intermediate (50 mM Tris-Cl, pH 8.0) incubated with 10 μM CrpTE.

    • Yield : 62–69% for heterocyclic analogs.

Solution-Phase Cyclization

  • Reagents : HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA.

  • Temperature : 25°C for 24 hours.

  • Yield : 56% for macrocycle 4 .

Epoxidation of the Styryl Moiety

The terminal olefin in Unit A undergoes stereoselective epoxidation to form the β-epoxide, a hallmark of cryptophycin bioactivity.

Biocatalytic Epoxidation

  • Enzyme : Cryptophycin P450 epoxidase (CrpE).

  • Conditions :

    • 50 mM sodium phosphate buffer (pH 6.4), 25°C, 0.2 μM CrpE.

    • Conversion : >95% in 2–4 hours.

Chemical Epoxidation

  • Reagents : mCPBA (meta-chloroperbenzoic acid) in DCM.

  • Limitation : Poor stereoselectivity (∼60% β-epoxide).

Purification and Characterization

Chromatographic Methods

  • Flash Chromatography : Hexane/EtOAc gradients for intermediate purification.

  • HPLC : C18 columns with acetonitrile/water gradients for final product isolation.

Spectroscopic Data

  • HRMS : m/z 727.34 [M + 2H]²⁺ for Unit A–B intermediate.

  • ¹H NMR : δ 7.38 (m, 2H, aromatic), 6.48 (d, J = 15.9 Hz, olefinic).

Challenges and Optimization

  • Racemization : Minimized using low temperatures (-78°C) during LDA-mediated steps.

  • Scale-Up : Semi-preparative HPLC (XBridge C18 column) allows isolation of 10–20 mg batches .

Chemical Reactions Analysis

Types of Reactions: Cryptophycin 39 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products of these reactions are typically derivatives of this compound with modified functional groups, which can be further tested for enhanced biological activity .

Scientific Research Applications

Antitumor Activity

Cryptophycin 39 has demonstrated remarkable antitumor activity in preclinical studies. It has been shown to effectively inhibit the proliferation of various cancer cell lines, including those resistant to conventional chemotherapeutics. The compound exhibits picomolar potency, making it one of the most effective agents in its class .

Development of Antibody-Drug Conjugates (ADCs)

Recent studies have explored the conjugation of this compound with tumor-targeting antibodies. This approach aims to enhance the specificity and efficacy of treatment while minimizing systemic toxicity. The conjugated forms have shown improved stability and bioactivity in vivo, indicating a promising avenue for targeted cancer therapies .

Combination Therapies

This compound is being investigated for use in combination with other chemotherapeutic agents. Such combinations aim to exploit synergistic effects that can enhance overall therapeutic efficacy and reduce the likelihood of resistance development. Studies indicate that combining this compound with agents like paclitaxel may lead to improved outcomes in resistant cancer types .

Case Study 1: Efficacy Against Multidrug-Resistant Cancer Cells

In a study assessing the efficacy of this compound against multidrug-resistant cancer cell lines, researchers observed significant reductions in cell viability compared to standard treatments. The study highlighted this compound's ability to induce apoptosis even in cells expressing high levels of drug efflux pumps, which typically confer resistance .

Case Study 2: ADC Development

A recent clinical trial evaluated an ADC comprising this compound linked to a monoclonal antibody targeting specific tumor markers. Preliminary results indicated a higher concentration of the drug at tumor sites, leading to enhanced cytotoxicity while reducing off-target effects. These findings suggest that such conjugates could offer a new strategy for treating cancers that are otherwise difficult to manage .

Comparative Data Table

CompoundPotency (IC50)MechanismClinical StatusNotes
This compoundPicomolarTubulin polymerization inhibitorPreclinicalEffective against MDR cells
Cryptophycin-52NanomolarTubulin polymerization inhibitorFailedNeurotoxic side effects reported
ADC (Cry-39)VariesTargeted deliveryOngoing TrialsImproved stability and efficacy

Mechanism of Action

Cryptophycin 39 exerts its effects primarily by inhibiting microtubule formation. It binds to tubulin, a protein that is essential for microtubule assembly, thereby preventing the formation of the mitotic spindle required for cell division. This disruption leads to cell cycle arrest and eventually induces apoptosis. The compound’s ability to target microtubules makes it particularly effective against rapidly dividing cancer cells .

Comparison with Similar Compounds

Clinical and Preclinical Insights

  • Cryptophycin 52 : Demonstrated 40% disease stabilization in NSCLC patients but failed to achieve objective responses due to dose-limiting neuropathy and toxicity at 1.5 mg/m² .
  • Resistance Mechanisms : Cryptophycins evade ATP-binding cassette (ABC) transporter-mediated resistance, unlike vinca alkaloids and taxanes .

Q & A

Q. What experimental methodologies are used to investigate Cryptophycin 39's mechanism of action as a microtubule inhibitor?

Methodological Answer: this compound's microtubule-disrupting activity is typically assessed via immunofluorescence microscopy to visualize microtubule depolymerization in treated cells (e.g., A-10 vascular smooth muscle cells). Dose-response assays measure mitotic arrest (e.g., increased mitotic index at <10 pM concentrations), while comparative studies with vinca alkaloids or taxanes validate specificity. Synergy assays (e.g., combining this compound with vinca alkaloids) can reveal cooperative effects .

Q. How is this compound synthesized, and what strategies address its structural complexity?

Methodological Answer: this compound is synthesized via chemoenzymatic approaches using modular precursors. Key steps include:

  • Linear precursor assembly : Combining unit A (modified benzyl groups) with units B, C, and D via solid-phase peptide synthesis.
  • Macrocyclization : Catalyzed by Cryptophycin thioesterase (CrpTE) to form the 16-membered macrocycle.
  • Oxidative modifications : Cryptophycin oxidase (CrpE) introduces epoxide or hydroxyl groups. Scalability is enhanced by optimizing enzyme-substrate promiscuity for non-natural precursors .

Q. What in vitro models are appropriate for evaluating this compound's cytotoxicity against drug-resistant cancers?

Methodological Answer: Use multidrug-resistant (MDR) cell lines overexpressing P-glycoprotein (e.g., NCI/ADR-RES ovarian cancer cells). Compare IC50 values to parental lines (e.g., OVCAR-8) to assess resistance profiles. Flow cytometry can quantify apoptosis (e.g., Annexin V/PI staining), while tubulin polymerization assays confirm target engagement. Parallel testing with vinca alkaloids (e.g., vinblastine) highlights this compound’s reduced susceptibility to efflux pumps .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs with improved efficacy?

Methodological Answer: SAR studies focus on modular substitutions :

  • Unit A : Replace the benzyl group with heteroaromatic rings (e.g., pyridyl) to enhance binding to β-tubulin.
  • Epoxide moiety : Modify stereochemistry or replace with aziridine to alter reactivity and stability.
  • Macrocycle rigidity : Introduce methyl groups at C6 or C15 to restrict conformational flexibility. In silico docking (e.g., using β-tubulin crystal structures) and cytotoxicity screens across diverse cancer cell lines validate design hypotheses .

Q. What strategies overcome tumor microenvironment-driven resistance to this compound in preclinical models?

Methodological Answer: Address resistance via:

  • Combination therapies : Pair this compound with hypoxia-activated prodrugs (e.g., tirapazamine) or anti-angiogenic agents.
  • Nanoparticle encapsulation : Use pH-sensitive liposomes to enhance tumor penetration and reduce off-target toxicity.
  • Biomarker-driven dosing : Monitor HIF-1α or VEGF levels in xenograft models to optimize treatment schedules .

Q. How do contradictory results in this compound's efficacy across cell lines and animal models arise, and how can they be resolved?

Methodological Answer: Discrepancies often stem from pharmacokinetic variability (e.g., metabolic instability in vivo) or tumor heterogeneity . Mitigate via:

  • Orthotopic models : Implant tumor cells into native organ environments (e.g., mammary fat pad for breast cancer).
  • Pharmacodynamic biomarkers : Quantify microtubule disruption in tumor biopsies using LC-MS/MS or immunohistochemistry.
  • Cross-species metabolite profiling : Compare human vs. murine liver microsome stability to predict clinical translatability .

Q. What enzymatic engineering approaches enhance the scalability of this compound analogs?

Methodological Answer: Optimize CrpTE and CrpE through:

  • Directed evolution : Screen mutant libraries for improved catalytic efficiency toward non-natural substrates.
  • Substrate walking : Incrementally modify precursor structures to match enzyme active-site plasticity.
  • Crystallography-guided design : Resolve enzyme-substrate co-crystal structures to identify key binding residues for mutagenesis .

Q. How can researchers validate this compound's synergy with immunotherapy in immunocompetent models?

Methodological Answer: Use syngeneic mouse models (e.g., 4T1 breast cancer) to assess:

  • Immune cell infiltration : Flow cytometry for CD8+ T cells and NK cells post-treatment.
  • Checkpoint inhibitor combinations : Administer anti-PD-1/PD-L1 antibodies with this compound and measure tumor regression.
  • Cytokine profiling : Quantify IFN-γ and IL-12 levels to link microtubule disruption to immune activation .

Data Analysis and Validation

Q. What statistical methods resolve contradictions in this compound's dose-response data across studies?

Methodological Answer: Apply hierarchical Bayesian modeling to pool data from multiple studies, accounting for inter-experiment variability. Use Bland-Altman plots to assess agreement between assays (e.g., MTT vs. ATP-lite). Sensitivity analysis identifies outliers driven by protocol differences (e.g., serum concentration in culture media) .

Q. How can transcriptomic profiling refine patient stratification for this compound clinical trials?

Methodological Answer: Perform RNA-seq on responder vs. non-responder tumors to identify gene signatures (e.g., β-tubulin isotypes, ABC transporter expression). Validate candidates via CRISPR/Cas9 knockout in cell lines. Use machine learning (e.g., random forests) to integrate transcriptomic data with clinical variables for predictive modeling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.